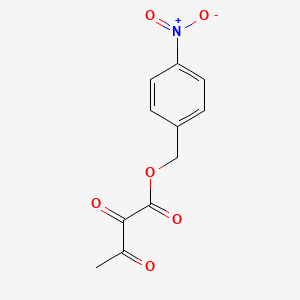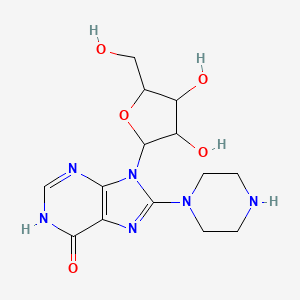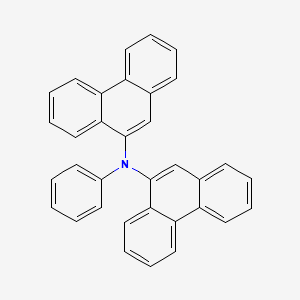
2beta,9alpha-Clovanediol; 2beta,9alpha-Dihydroxyclovane; Clovane-2beta,9alpha-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2beta,9alpha-Clovanediol can be achieved through various synthetic routes. One method involves the total synthesis of clovan-2,9-dione, which can be further reduced to obtain 2beta,9alpha-Clovanediol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pressure . Industrial production methods may involve the extraction of the compound from natural sources, such as gorgonian corals, followed by purification processes .
化学反応の分析
2beta,9alpha-Clovanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2beta,9alpha-Clovanediol can lead to the formation of clovan-2,9-dione .
科学的研究の応用
2beta,9alpha-Clovanediol has several scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpenoid synthesis and reactivity . In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases . Additionally, it has industrial applications in the production of fragrances and flavoring agents due to its unique chemical structure .
作用機序
The mechanism of action of 2beta,9alpha-Clovanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 2beta and 9alpha positions play a crucial role in its reactivity and biological activity . These hydroxyl groups can form hydrogen bonds with target proteins, leading to changes in protein conformation and function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory pathways and inhibit the growth of certain microorganisms .
類似化合物との比較
2beta,9alpha-Clovanediol can be compared with other similar sesquiterpenoid compounds, such as 2beta-acetoxyclovan-9alpha-ol and 9alpha-acetoxyclovan-2beta-ol . These compounds share a similar tricyclic structure but differ in the functional groups attached to the clovane skeleton . The presence of acetoxy groups in these compounds can significantly alter their chemical reactivity and biological activity compared to 2beta,9alpha-Clovanediol . The unique combination of hydroxyl groups in 2beta,9alpha-Clovanediol makes it distinct and potentially more versatile in its applications .
特性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
(1S,8R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3/t10?,11?,12?,14-,15+/m1/s1 |
InChIキー |
BWXJQHJHGMZLBT-ZFFQGIBWSA-N |
異性体SMILES |
C[C@@]12CCC3[C@@](C1)(CCC2O)C(CC3(C)C)O |
正規SMILES |
CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



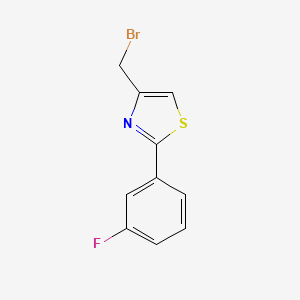
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)

![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
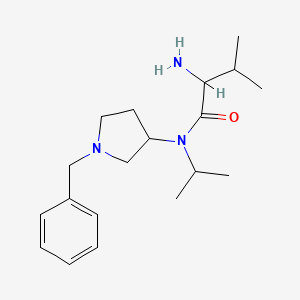
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
